molecular formula C25H30O13 B141620 Grandifloroside CAS No. 61186-24-1

Grandifloroside

Cat. No.: B141620
CAS No.: 61186-24-1
M. Wt: 538.5 g/mol
InChI Key: ZPEFYJBGAZLAKK-IBKSRVHKSA-N
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Description

Grandifloroside is a natural phenolic compound found in the plant Anthocleista grandiflora. It is known for its significant anti-inflammatory and antioxidative properties. This compound has been isolated and studied for its potential therapeutic applications, particularly in the treatment of benign prostatic hypertrophy and other inflammatory conditions .

Mechanism of Action

Target of Action

Grandifloroside, a natural product found in Anthocleista grandiflora , exhibits potent inhibitory activity against TNF-α and 5α-reductase . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. 5α-reductase is an enzyme that converts testosterone into dihydrotestosterone (DHT), a more potent androgen .

Mode of Action

This compound interacts with its targets, TNF-α and 5α-reductase, to exert its effects. It inhibits the activity of these targets, thereby reducing inflammation and the conversion of testosterone to DHT . .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to inflammation and androgen metabolism. By inhibiting TNF-α, this compound can potentially modulate inflammatory responses. Its inhibition of 5α-reductase affects the metabolic pathway of testosterone, reducing the production of DHT . The downstream effects of these actions can influence various physiological processes, including immune responses and hormonal regulation.

Result of Action

The inhibition of TNF-α and 5α-reductase by this compound results in anti-inflammatory effects and a reduction in the conversion of testosterone to DHT . These actions at the molecular and cellular levels could potentially be harnessed for therapeutic purposes, such as the treatment of inflammatory conditions or disorders related to androgen metabolism .

Biochemical Analysis

Biochemical Properties

It has been identified as one of the major constituents in Caulis Lonicerae japonicae, a plant used in traditional medicine

Cellular Effects

Grandifloroside has been found to exhibit potent anti-inflammatory activities . It also showed remarkable inhibitory effect on 5α-reductase activity These effects suggest that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exhibit potent anti-inflammatory activities and inhibitory activity against 5α-reductase . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been identified in studies of Caulis Lonicerae japonicae, suggesting that it is stable and does not degrade quickly

Metabolic Pathways

It is known to be a major constituent in Caulis Lonicerae japonicae, suggesting that it may be involved in the metabolic pathways of this plant

Preparation Methods

Synthetic Routes and Reaction Conditions: Grandifloroside can be synthesized through the extraction of Anthocleista grandiflora using solvents such as acetone. The process involves repeated chromatographic isolation to purify the compound. The typical reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the compound during extraction .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

Chemical Reactions Analysis

Types of Reactions: Grandifloroside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Grandifloroside has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of phenolic compounds and their reactions.

    Biology: Its antioxidative and anti-inflammatory properties make it a subject of interest in biological studies.

    Medicine: this compound has shown potential as a therapeutic agent for conditions like benign prostatic hypertrophy and other inflammatory diseases.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

    Oleuropein: Another phenolic compound with antioxidative and anti-inflammatory properties.

    Caffeic Acid: Known for its antioxidative activity.

    Chlorogenic Acid: Exhibits similar antioxidative properties.

Uniqueness: Grandifloroside is unique due to its potent inhibitory activity against tumor necrosis factor-alpha and 5α-reductase, making it particularly effective in treating benign prostatic hypertrophy and other inflammatory conditions .

Properties

IUPAC Name

(2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34)/b6-4+/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFYJBGAZLAKK-IBKSRVHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CCOC(=O)/C=C/C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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